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Compound of Interest

Compound Name: m-PEG9-NHS ester

Cat. No.: B609305 Get Quote

An In-depth Technical Guide to m-PEG9-NHS Ester for Researchers and Drug Development

Professionals

Introduction
m-PEG9-NHS ester is a monodisperse polyethylene glycol (PEG) linker functionalized with a

terminal N-hydroxysuccinimide (NHS) ester. This heterobifunctional reagent serves as a crucial

tool in bioconjugation and drug development. The methoxy-capped PEG chain imparts

hydrophilicity and biocompatibility to molecules, which can improve solubility and reduce

immunogenicity. The NHS ester group provides a highly efficient and specific means of

covalently attaching the PEG linker to primary amines (-NH₂) on biomolecules such as

proteins, antibodies, and amine-modified oligonucleotides.[1][2]

One of its most significant applications is in the burgeoning field of targeted protein degradation

as a linker for Proteolysis Targeting Chimeras (PROTACs).[3] In PROTAC design, the PEG

linker connects a ligand that binds to a target protein with another that recruits an E3 ubiquitin

ligase.[4][5] The length and flexibility of the PEG9 chain are critical for facilitating the formation

of a stable ternary complex (target protein-PROTAC-E3 ligase), which is a prerequisite for the

ubiquitination and subsequent degradation of the target protein.

Core Properties of m-PEG9-NHS Ester
The following table summarizes the key quantitative data for m-PEG9-NHS ester,
consolidating information from multiple suppliers.
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Property Value Citations

CAS Number 1316189-13-5

Molecular Formula C₂₄H₄₃NO₁₃

Molecular Weight 553.6 g/mol

Purity ≥95% - 98%

Solubility
Soluble in DMSO, DMF, DCM

(Dichloromethane)

Storage Conditions -20°C, under desiccant

Appearance
White to off-white solid or

viscous oil

Note: The NHS ester moiety is susceptible to hydrolysis. The reagent should be equilibrated to

room temperature before opening and used immediately after reconstitution. Stock solutions

are not recommended for long-term storage.

Reaction Mechanism and Applications
The primary utility of m-PEG9-NHS ester stems from the reactivity of the NHS ester group

toward nucleophilic primary amines.

Bioconjugation Reaction
The reaction proceeds via nucleophilic acyl substitution, where an unprotonated primary amine

on a biomolecule attacks the carbonyl carbon of the NHS ester. This forms a stable, covalent

amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct. This chemistry is highly

selective for primary amines, such as the N-terminus of a polypeptide chain or the epsilon-

amine of lysine residues. The optimal pH for this reaction is typically between 7.2 and 8.5,

which balances the need for a deprotonated amine nucleophile against the competing

hydrolysis of the NHS ester in aqueous buffers.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b609305?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Caption: Reaction of m-PEG9-NHS ester with a primary amine to form a stable amide

conjugate.

Application in PROTAC Development
In PROTACs, the linker is not merely a spacer but an active contributor to the molecule's

efficacy. PEG-based linkers like m-PEG9-NHS ester are widely used due to several

advantageous properties:

Hydrophilicity: Improves the solubility of the often-hydrophobic PROTAC molecule,

enhancing bioavailability.

Biocompatibility: PEGs are well-tolerated in biological systems.

Flexibility and Length: The nine ethylene glycol units provide a specific length and

conformational flexibility that is crucial for enabling the PROTAC to orient the target protein

and E3 ligase correctly, thereby promoting the formation of a productive ternary complex for

ubiquitination.
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Caption: Role of the m-PEG9 linker in a PROTAC, bridging the target protein and an E3 ligase.

Experimental Protocols
This section provides a general methodology for labeling a protein, such as an IgG antibody,

with m-PEG9-NHS ester. The protocol is synthesized from established procedures for PEG-

NHS ester conjugations.

Materials Required
m-PEG9-NHS ester

Protein (e.g., IgG antibody)

Reaction Buffer: Amine-free buffer, e.g., 0.1 M phosphate-buffered saline (PBS), pH 7.2-7.4,

or 0.1 M sodium bicarbonate buffer, pH 8.3.
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Anhydrous organic solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

Quenching Buffer (optional): 1 M Tris-HCl, pH 7.5, or 1 M glycine.

Purification System: Desalting column (e.g., Zeba™ Spin) or dialysis cassette for buffer

exchange and removal of excess reagent.

Labeling Procedure
Preparation of Protein:

Dissolve or buffer-exchange the protein into the chosen amine-free Reaction Buffer at a

concentration of 1-10 mg/mL.

Preparation of m-PEG9-NHS Ester Solution:

Equilibrate the vial of m-PEG9-NHS ester to room temperature before opening to prevent

moisture condensation.

Immediately before use, prepare a 10 mM solution by dissolving the required amount of

the reagent in anhydrous DMSO or DMF. For example, dissolve ~5.5 mg in 1 mL of

solvent. Do not prepare stock solutions for storage as the NHS ester readily hydrolyzes.

Conjugation Reaction:

Add a 10- to 20-fold molar excess of the 10 mM m-PEG9-NHS ester solution to the

protein solution. The optimal ratio may need to be determined empirically depending on

the desired degree of labeling.

Ensure the volume of organic solvent (DMSO/DMF) does not exceed 10% of the total

reaction volume to maintain protein stability.

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

Quenching the Reaction (Optional but Recommended):

To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM (e.g.,

add 50-100 µL of 1 M Tris per 1 mL of reaction).
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Incubate for an additional 15-30 minutes at room temperature.

Purification of the Conjugate:

Remove unreacted m-PEG9-NHS ester and the NHS byproduct by running the reaction

mixture through a desalting column or by dialysis against PBS.

Storage:

Store the purified PEGylated protein under the same conditions that are optimal for the

unmodified protein.

1. Prepare Protein
(Dissolve in amine-free buffer,

pH 7.2-8.3)

3. Conjugation
(Add 20x molar excess of reagent to protein.

Incubate RT for 30-60 min)

2. Prepare Reagent
(Dissolve m-PEG9-NHS ester

in DMSO/DMF to 10 mM)

4. Quench Reaction
(Add Tris or Glycine buffer)

5. Purify Conjugate
(Desalting column or dialysis)

6. Analysis & Storage
(Characterize and store at 4°C or -20°C)

Click to download full resolution via product page

Caption: Standard experimental workflow for protein labeling with m-PEG9-NHS ester.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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